![molecular formula C11H14N2 B1529789 2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile CAS No. 1006390-32-4](/img/structure/B1529789.png)
2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile
Overview
Description
“2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile” is a chemical compound with the molecular formula C11H14N2 . It is a useful reagent in the preparation of Thienodipyridinamines and pyridothienopyridiazinamines as positive allosteric modulators of the muscarinic acetylcholine receptor M4 .
Molecular Structure Analysis
The molecular structure of “2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The exact structural details are not available in the sources retrieved.Chemical Reactions Analysis
While specific chemical reactions involving “2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile” are not detailed in the sources retrieved, it is known that similar compounds can undergo a variety of chemical reactions .Scientific Research Applications
Synthetic Applications and Chemical Reactions
2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile serves as a versatile intermediate in organic synthesis, enabling the development of various chemical compounds through novel synthetic pathways. For example, the cross-coupling of remote meta-C–H bonds directed by a U-shaped template showcases the modification of phenolic derivatives using nitrile templates, demonstrating the compound's utility in creating complex molecular structures (Wan et al., 2013). Similarly, the synthesis and immunosuppressive activity evaluation of 2-substituted 2-aminopropane-1,3-diols highlight its application in developing potential immunosuppressive drugs (Kiuchi et al., 2000).
Photophysical and Bioactive Properties
The exploration of new unnatural amino acids derived from the compound's modification and their mixed-ligand complexes with ruthenium emphasizes the investigation into its photophysical properties and potential applications in photochemistry and material science (Ypsilantis et al., 2023). Furthermore, comprehensive quantum mechanical studies on triazole analogues based on the structure of 2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile, such as anastrozole, provide insights into their electronic, biological, and optical properties, suggesting applications in drug design and photodynamic therapy (Al-Otaibi et al., 2020).
Molecular Machines and Catalysis
The compound's utility extends to the field of molecular machines, where controlling the liberation rate of in situ released chemical fuel has been studied. This research aims to ensure the efficient operation of acid-base-driven molecular machines, indicating the compound's role in the development of operationally autonomous molecular systems (Biagini et al., 2020).
Mechanism of Action
Target of Action
It’s known that this compound is a common intermediate in pharmaceutical chemistry .
Mode of Action
As an intermediate in pharmaceutical chemistry, it’s likely involved in various chemical reactions to form different compounds .
Biochemical Pathways
As an intermediate, it may be involved in the synthesis of various pharmaceutical compounds, each of which may affect different biochemical pathways .
Pharmacokinetics
As an intermediate, its ADME properties would largely depend on the final pharmaceutical compound it is used to synthesize .
Result of Action
As an intermediate, its effects would largely depend on the final pharmaceutical compound it is used to synthesize .
Action Environment
As an intermediate, these factors would largely depend on the final pharmaceutical compound it is used to synthesize .
properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,8-13)10-5-3-9(7-12)4-6-10/h3-6H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSWWMUKRGXQRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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